6-trans-12-epi-LTB4

Beschreibung

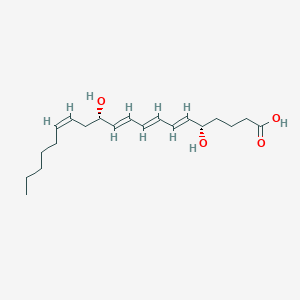

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-CTOJTRLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315522 | |

| Record name | 6-trans-12-epi-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-trans-12-epi-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71548-19-1 | |

| Record name | 6-trans-12-epi-LTB4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71548-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-trans-12-epi-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-trans-12-epi-Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

The Specifics of 6 Trans 12 Epi Leukotriene B4

Isomeric Forms of LTB4 and their Derivation

Leukotriene B4 can exist in several isomeric forms, which are molecules that have the same molecular formula but different arrangements of atoms in space. These structural differences, particularly in the stereochemistry of the hydroxyl groups and the geometry of the double bonds, can significantly impact their biological activity. nih.govnih.gov

Non-Enzymatic Hydrolysis Products of LTA4: 6-trans-LTB4 and this compound

The unstable epoxide, Leukotriene A4 (LTA4), can undergo hydrolysis to form different isomers of LTB4. pnas.org While the enzymatic hydrolysis of LTA4 by LTA4 hydrolase specifically produces the biologically active LTB4, non-enzymatic hydrolysis results in the formation of two main isomers: 6-trans-LTB4 and this compound. ontosight.aiglpbio.compnas.orgreactome.org This non-enzymatic conversion can occur spontaneously in aqueous environments and is influenced by factors such as pH. pnas.org The formation of these isomers represents an alternative metabolic fate for LTA4, leading to products with distinct biological properties compared to the enzymatically produced LTB4. ontosight.ai

This compound, specifically, is a non-enzymatic hydrolysis product of LTA4 and was first identified in rabbit peritoneal polymorphonuclear leukocytes. caymanchem.combertin-bioreagent.comcvmh.fr Research has shown that this compound exhibits weak chemotactic activity for neutrophils, being approximately 20 times less potent than LTB4, and does not induce neutrophil aggregation. caymanchem.combertin-bioreagent.comcvmh.fr

Stereochemical Considerations in Leukotriene Isomers

The stereochemistry of leukotriene isomers is a critical determinant of their biological function. nih.govnih.govontosight.aisemanticscholar.org The specific three-dimensional arrangement of atoms, including the chirality of the hydroxyl groups at carbons 5 and 12 and the configuration of the double bonds, dictates how the molecule interacts with its receptors. nih.govnih.govnih.gov

The biologically potent form, LTB4, has a specific stereochemical configuration: 5(S),12(R)-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid. nih.govsemanticscholar.org Any deviation from this precise structure, as seen in its isomers, results in a significant reduction in chemotactic potency. nih.govnih.gov For instance, various synthetic stereoisomers of LTB4 have been shown to be much less effective at attracting neutrophils compared to the natural form. nih.govnih.gov This high degree of stereospecificity underscores the precise molecular recognition that occurs between leukotrienes and their receptors, ensuring a targeted and regulated inflammatory response. semanticscholar.org The reduced biological activity of isomers like this compound highlights the importance of the specific spatial arrangement for effective receptor binding and subsequent cellular activation. ontosight.ainih.gov

Metabolic Pathways and Fate of 6 Trans 12 Epi Leukotriene B4

General Leukotriene B4 Catabolism Mechanisms

The biological actions of LTB4 are terminated through rapid metabolic inactivation. atsjournals.org The primary routes for LTB4 catabolism in various cell types, including human polymorphonuclear leukocytes (PMNs) and hepatocytes, are omega-oxidation followed by beta-oxidation from the omega-terminus. atsjournals.orgnih.gov

Omega-oxidation is a major pathway for the inactivation of LTB4, particularly in human PMNs. nih.gov This process is initiated by a specific cytochrome P450 monooxygenase that hydroxylates the terminal methyl carbon (the ω-carbon) of LTB4. atsjournals.orgbiosciencepharma.com

The key steps in this pathway are:

Hydroxylation: LTB4 is converted to 20-hydroxy-Leukotriene B4 (20-OH-LTB4) by a specific cytochrome P450 enzyme, CYP4F3, in neutrophils. atsjournals.orgbiosciencepharma.comnih.gov This initial step introduces a hydroxyl group at the C-20 position. nih.gov

Oxidation to Aldehyde: The newly formed alcohol group of 20-OH-LTB4 is then oxidized to an aldehyde.

Oxidation to Carboxylic Acid: Further oxidation of the aldehyde group yields 20-carboxy-Leukotriene B4 (20-COOH-LTB4). nih.govbiosciencepharma.com

These modifications significantly reduce the biological activity of the molecule, marking it for further degradation or excretion. nih.gov

Following omega-oxidation, the resulting dicarboxylic acid, 20-COOH-LTB4, can undergo further degradation through a beta-oxidation pathway, shortening the carbon chain from the omega-end. nih.govhmdb.ca This process is a recognized route for fatty acid metabolism and, in the context of LTB4, proceeds after the initial omega-oxidation. atsjournals.orgspandidos-publications.com In human hepatocytes, a series of metabolites corresponding to beta-oxidation from the carboxyl terminus of LTB4 has also been observed as a novel pathway. nih.gov The beta-oxidation cycle involves a sequence of enzymatic reactions that progressively shorten the fatty acid chain. mdpi.com

Specific Metabolic Transformations of 6-trans-12-epi-Leukotriene B4

The metabolism of 6-trans-12-epi-LTB4, along with its epimer 6-trans-LTB4, has been studied in human-derived hepatoma cells (HepG2) and human polymorphonuclear leukocytes (PMNs). nih.gov These studies revealed a distinct metabolic profile compared to LTB4, characterized primarily by beta-oxidation from the carboxyl terminus and the formation of novel dihydro metabolites. nih.gov

In studies using HepG2 cells, extensive metabolism of both 6-trans-LTB4 and this compound was observed. nih.gov The primary and most abundant metabolite identified for both isomers was 4-hydroxy-6-dodecenoic acid. nih.gov The formation of this C12 dicarboxylic acid points towards a metabolic pathway that shortens the molecule from the carboxyl end. nih.gov

The identification of 4-hydroxy-6-dodecenoic acid as the major end-product suggests that beta-oxidation from the carboxyl terminus is the predominant metabolic route for this compound. nih.gov This is a significant departure from the primary catabolism of LTB4, which mainly involves initial omega-oxidation. nih.gov Shorter incubation times with the 6-trans epimers revealed the presence of key intermediate metabolites, providing evidence for this pathway. nih.gov

These intermediates include:

8-hydroxy-4,6,10-hexadecatrienoic acid (C16)

6-hydroxy-4,8-tetradecadienoic acid (C14)

The sequential identification of these progressively shorter molecules confirms the operation of a beta-oxidation cascade that degrades the parent compound from its carboxylic acid end. nih.gov

| Metabolite | Carbon Chain Length | Metabolic Pathway |

|---|---|---|

| 6-trans-12-epi-Leukotriene B4 | C20 | Parent Compound |

| 8-hydroxy-4,6,10-hexadecatrienoic acid | C16 | Beta-Oxidation Intermediate |

| 6-hydroxy-4,8-tetradecadienoic acid | C14 | Beta-Oxidation Intermediate |

| 4-hydroxy-6-dodecenoic acid | C12 | Major Terminal Metabolite |

In addition to the beta-oxidation pathway, two other novel metabolites were structurally identified in the metabolism of 6-trans-LTB4 isomers: 5-oxo-6,7-dihydro-LTB4 and 6,7-dihydro-LTB4. nih.gov The formation of these compounds was also specifically observed during the metabolism of this compound in human PMNs. nih.gov

The generation of these metabolites suggests the activity of a previously undescribed pathway involving two key enzymatic steps:

5-hydroxyeicosanoid dehydrogenase: This enzyme likely oxidizes the hydroxyl group at the C-5 position to form a 5-oxo intermediate. nih.govnih.gov

Delta 6-reductase: This enzyme then reduces the double bond at the C-6 position. nih.gov

Delta 6-Reductase Metabolic Pathway

A key metabolic route for 6-trans-12-epi-Leukotriene B4 in human polymorphonuclear leukocytes and cultured hepatoma cells (HepG2) involves a beta-oxidation process that commences from the carboxyl end of the molecule. This pathway is initiated by the 5-hydroxyeicosanoid dehydrogenase pathway, followed by the action of a delta 6-reductase. This sequence of reactions leads to the formation of several intermediate metabolites.

Shorter incubation times with this compound have revealed the formation of intermediate products such as 6-hydroxy-4,8-tetradecadienoic acid and 8-hydroxy-4,6,10-hexadecatrienoic acid. These intermediates suggest a stepwise beta-oxidation process as the primary mechanism leading to a common terminal metabolite, which has been identified as 4-hydroxy-6-dodecenoic acid for both 6-trans-LTB4 and its 12-epi isomer.

Furthermore, two additional metabolites, 5-oxo-6,7-dihydro-LTB4 and 6,7-dihydro-LTB4, have been structurally elucidated and their formation has been observed during the metabolism of this compound in human polymorphonuclear leukocytes. The identification of these metabolites points to the operation of the 5-hydroxyeicosanoid dehydrogenase pathway followed by a previously undescribed delta 6-reductase metabolic pathway. This beta-oxidation pathway from the carboxyl terminus is a distinguishing feature of the metabolism of 6-trans isomers of LTB4.

Comparative Metabolism with Other Leukotriene B4 Isomers

The metabolic fate of 6-trans-12-epi-Leukotriene B4 exhibits notable differences when compared to its stereoisomer LTB4 and the cysteinyl-leukotriene, LTC4. These differences are primarily attributed to the specific stereochemistry of the molecules, which influences their recognition and processing by various metabolic enzymes.

A significant distinction in the metabolism of 6-trans-12-epi-Leukotriene B4 is its degradation via beta-oxidation from the carboxyl terminus. This metabolic process is not observed for either Leukotriene B4 (LTB4) or Leukotriene C4 (LTC4) nih.gov. The metabolism of LTB4 is primarily initiated by omega-oxidation, a reaction catalyzed by cytochrome P450 enzymes. In contrast, the metabolism of this compound involves the reduction of the conjugated triene chromophore to yield dihydro products.

The primary enzyme responsible for the omega-oxidation of LTB4 in human neutrophils is the cytochrome P450 enzyme, CYP4F3A. This enzyme exhibits a high affinity for LTB4, with a reported Michaelis-Menten constant (Km) of 0.64 µM. While 6-trans-LTB4 isomers, including this compound, are also substrates for omega-hydroxylation by CYP4F3A, their affinity for the enzyme is considerably lower. Research has shown that the Km values for these isomers are much higher than that for LTB4, indicating a less efficient binding and metabolism.

This is further supported by findings that 12-epi-6-trans-LTB4 is not a particularly good substrate for the hydroxylase in human polymorphonuclear leukocytes. In contrast, LTB4 is metabolized very rapidly by the LTB4 20-hydroxylase in these cells. Moreover, LTB4 has been shown to strongly inhibit the conversion of 12-epi-6-trans-LTB4 to its dihydro metabolites, suggesting a competitive interaction where LTB4 has a higher affinity for the involved enzymes.

Interactive Data Table: Kinetic Parameters of LTB4 Isomers with CYP4F3A

| Compound | Km (µM) | Vmax (nmol/min/nmol P450) | Relative Affinity |

| Leukotriene B4 (LTB4) | 0.64 | 34 | High |

| 6-trans-Leukotriene B4 | >0.64 | Not Reported | Lower than LTB4 |

| 6-trans-12-epi-Leukotriene B4 | >0.64 | Not Reported | Lower than LTB4 |

Enzymatic Systems Involved in 6-trans-12-epi-Leukotriene B4 Metabolism

The biotransformation of 6-trans-12-epi-Leukotriene B4 is carried out by specific enzymatic systems that recognize its unique structural features. These include cytochrome P450 enzymes for omega-oxidation and the 5-hydroxyeicosanoid dehydrogenase pathway for initial steps leading to beta-oxidation.

Omega-oxidation is a major catabolic pathway for LTB4 in human polymorphonuclear leukocytes, and this process is mediated by specific cytochrome P450 enzymes of the CYP4F subfamily. Biologically active LTB4 is metabolized by these enzymes, followed by beta-oxidation from the omega-carboxy position after the formation of a CoA ester. While this compound is also a substrate for these enzymes, its metabolism through this pathway is less efficient compared to LTB4. The 6-trans isomers of LTB4 are metabolized to 20-hydroxy products by a hydroxylase in human polymorphonuclear leukocytes, but to a lesser extent than LTB4.

The initial step in the metabolism of 6-trans-12-epi-Leukotriene B4 in human polymorphonuclear leukocytes involves the 5-hydroxyeicosanoid dehydrogenase pathway. This pathway is responsible for the formation of dihydro metabolites from the 6-trans isomers of LTB4. The first step is the oxidation of the 5-hydroxyl group to a 5-oxo group, a reaction catalyzed by an NADP+-dependent microsomal dehydrogenase enzyme.

Dihydroxyeicosanoids that possess a 5(S)-hydroxyl group followed by a 6-trans double bond are good substrates for this dehydrogenase. In contrast, LTB4, which has a 6-cis double bond, is not metabolized to any significant extent to 5-oxo products by this pathway. The affinity of this enzyme for 12-epi-6-trans-LTB4 is characterized by a Km of approximately 0.9 µM. The formation of a 5-oxo intermediate is a critical step preceding the reduction of the conjugated triene system.

Interactive Data Table: Substrate Affinity for 5-Hydroxyeicosanoid Dehydrogenase

| Substrate | Km (µM) |

| 5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid (5(S)-HETE) | ~0.2 |

| 12-epi-6-trans-Leukotriene B4 | ~0.9 |

| Leukotriene B4 (LTB4) | Not a significant substrate |

Leukotriene B4 12-Hydroxydehydrogenase and Inactivation

The metabolic fate of 6-trans-12-epi-Leukotriene B4, a stereoisomer of the potent inflammatory mediator Leukotriene B4 (LTB4), involves several enzymatic pathways aimed at its biological inactivation. While multiple routes of metabolism exist, a key pathway involves the action of oxidoreductases, including enzymes that lead to the formation of dihydro and oxo-metabolites. In human polymorphonuclear leukocytes (PMNLs), the primary initial metabolic pathway for both 6-trans-LTB4 and this compound at low concentrations is the reduction of the conjugated triene system to yield dihydro products. nih.gov

Research conducted on human PMNLs has elucidated a pathway involving a reductase enzyme. nih.gov Experiments using deuterium-labeled this compound have indicated that the initial step in the formation of these dihydro metabolites involves the loss of a hydrogen atom from the 5-position, suggesting the formation of a 5-oxo intermediate. nih.gov Furthermore, studies with cultured human hepatoma (HepG2) cells and human PMNLs have identified the formation of 5-oxo-6,7-dihydro-LTB4 and 6,7-dihydro-LTB4 from the metabolism of this compound. nih.gov

A central enzyme in the inactivation of the parent compound, LTB4, is Leukotriene B4 12-hydroxydehydrogenase (LTB4DH), also known as Prostaglandin Reductase 1 (PTGR1). nih.govgenecards.org This enzyme catalyzes the NADP+-dependent oxidation of LTB4 to 12-oxo-Leukotriene B4, a metabolite with significantly reduced biological activity. genecards.orgreactome.org Although direct enzymatic studies on this compound by purified LTB4DH are not extensively detailed in the reviewed literature, the metabolic pathways of LTB4 isomers are closely linked. Evidence of this interaction is seen in the strong inhibition of the conversion of 12-epi-6-trans-LTB4 to its dihydro products by LTB4, which suggests that LTB4 and its isomer may compete for the same reductase enzymes. nih.gov

In addition to these pathways, the metabolism of this compound in HepG2 cells also proceeds through beta-oxidation from the carboxyl terminus, a process not observed for LTB4 itself. nih.gov This pathway leads to the formation of intermediate metabolites such as 6-hydroxy-4,8-tetradecadienoic acid and 8-hydroxy-4,6,10-hexadecatrienoic acid, ultimately resulting in the major metabolite, 4-hydroxy-6-dodecenoic acid. nih.gov

The collective research indicates that the inactivation of 6-trans-12-epi-Leukotriene B4 is a multi-step process involving several enzymes and pathways, with the formation of dihydro and oxo derivatives being a significant route of catabolism.

Interactive Data Table: Metabolites of 6-trans-12-epi-Leukotriene B4

| Precursor | Metabolite | Key Enzymatic Step/Pathway | Cell Type |

| This compound | Dihydro-6-trans-12-epi-LTB4 | Reduction of conjugated triene | Human PMNLs |

| This compound | 5-oxo-6,7-dihydro-LTB4 | Formation of 5-oxo intermediate, reduction | Human PMNLs |

| This compound | 6,7-dihydro-LTB4 | Reduction | Human PMNLs |

| This compound | 4-hydroxy-6-dodecenoic acid | Beta-oxidation | HepG2 cells |

Receptor Interactions and Pharmacological Studies of 6 Trans 12 Epi Leukotriene B4

Leukotriene Receptors: BLT1 and BLT2

Two primary G protein-coupled receptors (GPCRs) have been identified for LTB4: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. nih.govnih.gov These receptors share 45% amino acid identity but differ significantly in their affinity for LTB4, tissue distribution, and pharmacological characteristics, suggesting distinct physiological and pathological roles. nih.govnih.gov BLT1 is considered the principal receptor for mediating the potent chemotactic and pro-inflammatory actions of LTB4. researchgate.net

The expression patterns of BLT1 and BLT2 are distinct. BLT1 is predominantly expressed in leukocytes, including neutrophils, monocytes, macrophages, and various lymphocyte subsets. nih.gov This specific expression profile aligns with the primary role of LTB4 as a potent chemoattractant for immune cells. In contrast, the BLT2 receptor is expressed more ubiquitously across a wider range of cells and tissues, suggesting broader physiological functions beyond inflammation. nih.gov Both receptors have also been identified in peripheral sensory neurons. nih.gov

The BLT1 receptor binds LTB4 with high affinity, while BLT2 is a low-affinity receptor that can also bind other eicosanoids. nih.govnih.gov The interaction between LTB4 and its receptors is highly stereospecific. The precise three-dimensional structure of the ligand is critical for effective binding and subsequent receptor activation. nih.gov For the BLT2 receptor, the rank order of affinity for different leukotrienes has been established, demonstrating this specificity. drugbank.com

Agonist and Antagonist Activity of 6-trans-12-epi-Leukotriene B4

Pharmacological studies have primarily characterized 6-trans-12-epi-Leukotriene B4 as a weak agonist at LTB4 receptors. Its activity is significantly lower than that of the parent LTB4 molecule.

Research has consistently shown that 6-trans-12-epi-LTB4 has substantially reduced biological activity compared to LTB4. In studies assessing neutrophil chemotaxis, a primary function mediated by LTB4 receptors, this compound was found to be only weakly active. One study reported its potency to be approximately 20 times less than that of LTB4. caymanchem.com Another investigation found that 12-epi-6-trans LTB4 failed to induce neutrophil attraction at concentrations between 10⁻⁶ M and 10⁻⁵ M, suggesting its chemotactic activity is at least four orders of magnitude lower than that of LTB4, which has an ED50 of 10⁻⁸ M. nih.gov

| Compound | Effective Dose (ED50) for Neutrophil Chemotaxis | Relative Potency vs. LTB4 |

|---|---|---|

| Leukotriene B4 (LTB4) | 10-8 M | 1 |

| 6-trans-Leukotriene B4 | 10-5 M (extrapolated) | ~0.001 |

| 6-trans-12-epi-Leukotriene B4 | >10-5 M (No activity detected at 10-6 to 10-5 M) | <0.0001 |

The reduced activity of 6-trans-12-epi-Leukotriene B4 is a direct consequence of its stereochemistry. The LTB4 receptor binding pocket has strict structural requirements for ligand recognition and activation. nih.gov Two key stereochemical features of LTB4 are altered in this compound:

Configuration at C-6: LTB4 has a cis double bond at the C-6 position, whereas this isomer has a trans configuration. Studies on 6-trans-LTB4 (which retains the correct 12R-hydroxyl group) show that this single change from cis to trans reduces chemotactic activity by approximately 1000-fold. nih.gov

Configuration at C-12: LTB4 possesses a hydroxyl group with an R configuration at the C-12 position. In this compound, this is inverted to an S configuration (an epimer).

The combination of these two "incorrect" stereochemical features results in a molecule that fits poorly into the LTB4 receptor binding site, leading to significantly diminished agonist activity. nih.govrupress.org

Structure-Activity Relationships (SAR) for 6-trans-12-epi-Leukotriene B4 and Related Isomers

Structure-activity relationship (SAR) studies of LTB4 and its isomers have elucidated the molecular features essential for high-affinity binding and potent biological activity. These studies underscore why this compound is a weak agonist.

Key structural determinants for potent LTB4 receptor agonism include:

Hydroxyl Groups: The presence and stereochemistry of the hydroxyl groups at C-5(S) and C-12(R) are critical. nih.govrupress.org

Triene System: The specific geometry of the conjugated triene system (6-cis, 8-trans, 10-trans) is a stringent requirement for high potency. nih.gov

Carboxyl Group: A free carboxylic acid group is necessary for activity, as methylation of this group significantly reduces chemotactic potency. nih.gov

The structure of this compound deviates from these requirements in two crucial aspects: the C-6 double bond geometry and the C-12 hydroxyl stereochemistry. This leads to a dramatic loss of biological function, highlighting the high degree of stereospecificity of the BLT receptors. nih.gov Any modification at the aliphatic omega end of the LTB4 molecule, however, appears to have a minimal effect on its function. nih.gov

Importance of Hydroxyl Groups and Triene Configuration

The potency and receptor binding affinity of leukotriene B4 analogs are highly dependent on the stereochemistry of the hydroxyl groups at the C-5 and C-12 positions and the geometric configuration of the conjugated triene system.

Hydroxyl Groups: The hydroxyl group at the C-12 position is critical for receptor binding and agonist activity. Studies on LTB4 analogs have shown that the complete removal of the 12-hydroxyl group leads to a severe reduction in both biological function and receptor binding affinity nih.gov. The presence of an epimeric 12-hydroxyl group, as seen in 12-epi-LTB4, results in better agonist and binding properties compared to analogs lacking this group entirely nih.gov. However, this 12S configuration, along with the 6-trans geometry, diminishes its potency compared to LTB4, which possesses a 12R configuration. For instance, this compound is approximately 20 times less potent than LTB4 as a chemotactic agent for polymorphonuclear leukocytes (PMNL) caymanchem.com. Similarly, the C-5 hydroxyl group contributes to binding, though its presence is considered less critical than the C-12 hydroxyl. Notably, an epimeric C-5 hydroxyl analog shows significantly reduced activity, suggesting that this configuration interacts unfavorably with the receptor's binding site nih.gov.

Triene Configuration: The specific geometry of the double bonds in the triene portion of the molecule is paramount for high-affinity binding. LTB4's potent activity is associated with its 6-cis, 8-trans, 10-trans configuration. The altered 6-trans, 8-trans, 10-trans geometry in this compound is a key factor in its reduced biological activity. Studies comparing LTB4 to its isomers, including 6-trans and 12-epi-6-trans forms, demonstrate that these isomers have a diminished ability to compete for binding at the LTB4 receptor on human PMNLs nih.gov. This indicates that the receptor has a strict structural requirement for optimal ligand recognition, and deviations in the triene system weaken the interaction.

The reduced affinity of this compound is evident in its interaction with the low-affinity LTB4 receptor, BLT2. The rank order of affinities for this receptor is LTB4 > 12-epi-LTB4 > LTB5 > LTB3, highlighting the superior binding of the native LTB4 configuration drugbank.com.

Influence of Carboxyl Group Methylation

The free carboxyl group at the C-1 position is a crucial feature for the biological activity of most leukotrienes, including LTB4 and its isomers. This acidic group is thought to engage in an ionic interaction with a corresponding positively charged residue, such as arginine, within the ligand-binding pocket of the BLT receptors.

Modification of this group, for example through methylation to form a methyl ester, typically leads to a significant loss of biological activity. Esterification neutralizes the negative charge of the carboxylate, preventing the key ionic bond from forming with the receptor. This disruption of a critical binding interaction results in a dramatic decrease in the molecule's ability to bind to and activate the receptor. While studies often focus on LTB4, this principle of the carboxyl group's importance is generally applicable to its isomers, including this compound, as they are expected to share a similar binding orientation within the receptor pocket.

Effects of Modifications at the Aliphatic Omega End

The aliphatic omega end of the leukotriene molecule (terminating at C-20) is a primary site for metabolic inactivation through a process called omega-oxidation hmdb.cahmdb.ca. This pathway involves the enzymatic hydroxylation of the terminal methyl group (C-20) by a specific cytochrome P450 enzyme, LTB4 20-hydroxylase, to form 20-hydroxy-LTB4 nih.govnih.gov. This metabolite can be further oxidized to a 20-carboxy derivative hmdb.ca.

Omega-oxidation serves to increase the polarity of the molecule, facilitating its excretion and terminating its biological signal. Research indicates that this compound is a poor substrate for this LTB4 20-hydroxylase enzyme nih.gov. This suggests that its metabolic inactivation via this pathway is less efficient compared to LTB4. While 20-hydroxy-LTB4 retains significant biological activity and receptor affinity, the metabolic process is a key step in regulating the duration of the inflammatory signal nih.gov. The reduced rate of omega-oxidation for this compound implies that modifications at the omega end are less readily formed, potentially influencing its biological half-life.

Experimental Methodologies for Receptor Binding and Activation Studies

A variety of sophisticated in vitro techniques are employed to dissect the interactions between ligands like 6-trans-12-epi-Leukotriene B4 and their G protein-coupled receptors (GPCRs), BLT1 and BLT2. These assays allow for the quantification of binding affinity and the functional consequences of receptor activation.

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for directly measuring the affinity of a ligand for its receptor wikipedia.orgmerckmillipore.comnih.gov. These assays utilize a radiolabeled version of a known ligand (e.g., tritium-labeled [3H]LTB4) to quantify binding to a receptor preparation, which can be derived from cell membranes or tissues.

There are two main types of binding assays used in this context:

Saturation Assays: In these experiments, increasing concentrations of a radioligand are incubated with the receptor preparation. This allows for the determination of the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of its affinity wikipedia.orgnih.gov.

Competition Assays: These assays are used to determine the affinity of an unlabeled compound, such as this compound. A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound nih.gov. The ability of the test compound to displace the radioligand from the receptor is measured. This allows for the calculation of the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor nih.gov.

These methods have been instrumental in demonstrating the stereospecificity of the BLT receptors, showing that isomers like this compound are less effective at competing with [3H]LTB4 for binding than LTB4 itself nih.gov.

Calcium Mobilization Assays

Calcium mobilization assays are functional assays that measure a key downstream event following the activation of BLT receptors springernature.comcreative-bioarray.comselectscience.net. Both BLT1 and BLT2 are coupled to Gq and/or Gi G-proteins creative-bioarray.comnih.gov. Upon ligand binding, these G-proteins activate phospholipase C, which leads to the generation of inositol (B14025) triphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm creative-bioarray.comnih.gov.

This transient increase in intracellular Ca2+ concentration is a hallmark of receptor activation. It is typically measured using fluorescent calcium-sensitive dyes (e.g., Fluo-4) and a specialized instrument like a fluorometric imaging plate reader (FLIPR) springernature.comcreative-bioarray.com. By exposing cells expressing the target receptor to different concentrations of a ligand like this compound, researchers can generate dose-response curves to determine the ligand's potency (EC50) in activating the receptor. These assays are crucial for distinguishing between receptor agonists (which trigger a response) and antagonists (which block a response) selectscience.netnih.gov.

Biological Activities and Cellular Responses Mediated by 6 Trans 12 Epi Leukotriene B4

Impact on Leukocyte Functions and Immune Cell Modulation

The biological effects of 6-trans-12-epi-Leukotriene B4 (6-trans-12-epi-LTB4), a stereoisomer of Leukotriene B4 (LTB4), are primarily characterized by a significantly attenuated potency compared to its parent compound. It is one of the major dihydroxy metabolites of arachidonic acid formed by human polymorphonuclear leukocytes (PMNLs), alongside LTB4 and 6-trans-LTB4 nih.gov. Its formation often occurs via the non-enzymatic hydrolysis of the unstable intermediate, Leukotriene A4 (LTA4) caymanchem.comnih.gov.

While LTB4 is a potent chemoattractant that plays a crucial role in guiding neutrophils to sites of inflammation, the chemotactic ability of its isomers is substantially weaker stem-art.comtaylorandfrancis.com.

Research has shown that this compound is weakly chemotactic for polymorphonuclear leukocytes (PMNLs). caymanchem.com Its potency is approximately 20 times less than that of LTB4 caymanchem.com. Another related isomer, 6-trans-LTB4, has also been identified as a neutrophil chemoattractant but is far less potent than LTB4 nih.gov. This demonstrates that the specific stereochemistry of LTB4 is critical for its potent biological activity, and alterations, as seen in its isomers, lead to a dramatic reduction in chemotactic efficacy.

Table 1: Comparison of Chemotactic Potency

| Compound | Relative Chemotactic Potency for Neutrophils | Reference |

|---|---|---|

| Leukotriene B4 (LTB4) | High | caymanchem.comnih.gov |

| 6-trans-12-epi-Leukotriene B4 | Weak (Approx. 20x less potent than LTB4) | caymanchem.com |

| 6-trans-Leukotriene B4 | Low (Significantly less potent than LTB4) | nih.gov |

LTB4 plays an essential role in stimulating key neutrophil functions such as phagocytosis and the production of reactive oxygen species (ROS) nih.gov. The generation of ROS is a critical component of the neutrophil's antimicrobial arsenal (B13267) frontiersin.org. LTB4 is known to induce the formation of ROS in neutrophils, which contributes to the progression of inflammatory processes taylorandfrancis.com. While the direct effects of this compound on these specific functions are not extensively detailed, its significantly reduced activity in other neutrophil-related responses, such as chemotaxis, suggests a correspondingly minimal or negligible impact on phagocytosis and ROS production compared to LTB4.

Degranulation, the process by which neutrophils release the contents of their granules, including lysosomal enzymes, is a key inflammatory function. While LTB4 is a potent inducer of enzyme release in human PMNLs, this compound has been found to be inactive in this regard core.ac.uk. Studies have demonstrated that this compound is unable to induce the release of lysozyme (B549824) from human leukocytes, highlighting a clear functional distinction between it and LTB4 core.ac.uk.

The activation and recruitment of various immune cells are central to the inflammatory response. LTB4 is a potent lipid mediator that contributes to this process, in part by stimulating the production of inflammatory cytokines like interleukin-6 (IL-6) in human monocytes nih.gov. In contrast, this compound was found to be ineffective at stimulating IL-6 production, indicating a lack of activity in this pathway of monocyte activation nih.gov.

Furthermore, LTB4 contributes to the recruitment of effector T cells through its high-affinity receptor, BLT1 nih.gov. Given that this compound exhibits substantially weaker chemotactic properties for neutrophils, it can be inferred that its ability to directly recruit other immune cell populations, such as lymphocytes, is also significantly diminished.

Table 2: Summary of Biological Activities on Leukocytes

| Biological Activity | Leukotriene B4 (LTB4) Effect | 6-trans-12-epi-Leukotriene B4 Effect | Reference |

|---|---|---|---|

| Neutrophil Chemotaxis | Potent chemoattractant | Weakly chemotactic | caymanchem.com |

| Leukocyte Degranulation | Potent inducer | Inactive | core.ac.uk |

| Monocyte Activation (IL-6 Production) | Stimulates production | Ineffective | nih.gov |

Chemotaxis and Migration of Neutrophils

Role in Inflammatory Processes and Immune Regulation

The collective evidence indicates that this compound plays a minimal direct role in promoting inflammatory processes when compared to LTB4. Its weak chemotactic activity, inability to induce degranulation, and ineffectiveness in stimulating cytokine production collectively suggest it is not a significant pro-inflammatory mediator caymanchem.comcore.ac.uknih.gov.

Compound Reference Table

Implication in Inflammatory Conditions (General)

6-trans-12-epi-Leukotriene B4 is a dihydroxy derivative of arachidonic acid that emerges from the non-enzymatic hydrolysis of the unstable intermediate, Leukotriene A4 (LTA4). caymanchem.com Its role in inflammation is primarily defined by its capacity to act as a chemoattractant, a substance that directs the migration of cells.

However, its potency in this regard is substantially lower than that of LTB4. Research has shown that 6-trans-12-epi-Leukotriene B4 is weakly chemotactic for polymorphonuclear leukocytes (PMNLs), exhibiting approximately 20 times less potency than LTB4. caymanchem.com Furthermore, unlike its potent isomer, it does not appear to induce an aggregation response in these cells. caymanchem.com This suggests that while it may contribute to the recruitment of immune cells to a site of inflammation, its role is minor compared to the powerful signaling exerted by LTB4.

| Feature | 6-trans-12-epi-Leukotriene B4 | Leukotriene B4 (LTB4) |

| Chemotactic Potency | Weakly chemotactic for PMNLs caymanchem.com | Potent chemoattractant for leukocytes nih.govfrontiersin.orgnist.govresearchgate.net |

| Relative Potency | ~20-fold less potent than LTB4 caymanchem.com | High |

| Cellular Aggregation | No effect on PMNL aggregation caymanchem.com | Induces PMNL aggregation |

Specific Anti-inflammatory Properties

Current scientific literature does not support the existence of specific anti-inflammatory properties for 6-trans-12-epi-Leukotriene B4. Eicosanoids are generally classified based on their roles in either propagating or resolving inflammation. nih.govfrontiersin.org Within this paradigm, 6-trans-12-epi-Leukotriene B4 is characterized as a weak pro-inflammatory mediator due to its chemotactic activity, albeit significantly attenuated compared to LTB4. caymanchem.com The mediators known for active anti-inflammatory and pro-resolving functions belong to different classes of lipid mediators, such as the lipoxins. nih.govfrontiersin.org

Influence on Cytokine and Chemokine Production (Contextual)

The influence of 6-trans-12-epi-Leukotriene B4 on the production of inflammatory cytokines appears to be negligible, further distinguishing it from LTB4. A pivotal study on human monocytes demonstrated that while nanomolar concentrations of LTB4 effectively stimulate the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), 12-epi-LTB4 was found to be ineffective in this regard. nih.gov

This lack of activity highlights a critical divergence in the signaling capacities of these two isomers. LTB4 is known to transcriptionally activate the IL-6 gene, a process involving the activation of transcription factors like NF-κB. nih.gov The inability of its 12-epi isomer to elicit the same response indicates a high degree of structural specificity in the receptor-mediated signaling pathways that govern cytokine production.

| Compound | Effect on IL-6 Production in Human Monocytes |

| Leukotriene B4 (LTB4) | Significant stimulation nih.gov |

| 6-trans-12-epi-Leukotriene B4 | Ineffective nih.gov |

Interactions with Other Lipid Mediators and Signaling Pathways (Contextual)

Cross-talk with Pro-resolving Lipid Mediators (e.g., Lipoxins, Resolvins)

The inflammatory response is tightly regulated by a balance between pro-inflammatory eicosanoids, like leukotrienes, and pro-resolving mediators, including lipoxins, resolvins, and protectins. nih.govnih.gov Leukotrienes and lipoxins often exert opposing biological effects; LTB4 promotes inflammation, while lipoxins serve as "stop signals" that actively promote the resolution of inflammation. nih.govfrontiersin.orgnih.gov There is no direct evidence of specific cross-talk between 6-trans-12-epi-Leukotriene B4 and these pro-resolving mediators. However, within this framework of opposing signals, its role would be that of a weak pro-inflammatory contributor, whose influence is likely overshadowed by the more potent signals from both LTB4 and the various pro-resolving lipid families.

Potential Interaction with PPAR-α Pathways

A key mechanism for controlling inflammation involves the interaction of LTB4 with the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). LTB4 has been identified as an endogenous activating ligand for PPAR-α. nih.govnih.gov This interaction forms a negative feedback loop: the pro-inflammatory LTB4 activates PPAR-α, which in turn promotes the catabolism and clearance of LTB4, thereby helping to dampen the inflammatory response. nih.govnih.gov

Currently, there is no scientific literature available that investigates whether 6-trans-12-epi-Leukotriene B4 can also bind to or activate PPAR-α. The high specificity of ligand-receptor interactions suggests that assumptions cannot be made, and the relationship between this specific isomer and the PPAR-α pathway remains an area for future research.

Relation to Eicosanoid Storms in Infection and Inflammation

An "eicosanoid storm" refers to the rapid and massive release of eicosanoids during acute infection and inflammation, a critical but potentially damaging component of the innate immune response. nih.gov These events are characterized by the production of a complex mixture of bioactive lipids, including potent pro-inflammatory prostaglandins (B1171923) and leukotrienes. Given that 6-trans-12-epi-Leukotriene B4 is a significantly less biologically active product than LTB4, its contribution to the pathological consequences of an eicosanoid storm is considered to be minimal. The primary drivers of the leukocyte recruitment and vascular changes seen in such storms are the more powerful mediators like LTB4 itself.

Analytical Methodologies for 6 Trans 12 Epi Leukotriene B4 Quantification in Biological Samples

Chromatographic Separation Techniques

The separation of 6-trans-12-epi-Leukotriene B4 from its structurally similar isomers, such as Leukotriene B4 (LTB4), 6-trans-LTB4, and 12-epi-LTB4, is a significant analytical challenge. Various liquid chromatography techniques have been developed to achieve the necessary resolution for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, has been a foundational technique for the separation of eicosanoids. For leukotriene isomers, including 6-trans-12-epi-Leukotriene B4, C18 columns are commonly employed. The separation is typically achieved using a mobile phase consisting of an aqueous component, often with a pH modifier like acetic or formic acid, and an organic solvent such as methanol (B129727) or acetonitrile (B52724), run under isocratic or gradient elution conditions. The distinct stereochemistry of 6-trans-12-epi-Leukotriene B4 influences its retention characteristics, allowing for its separation from other isomers, although achieving baseline resolution can be challenging and requires careful optimization of chromatographic conditions.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The advent of Ultra-Performance Liquid Chromatography (UPLC) has provided significant improvements in the separation of leukotriene isomers. The smaller particle size of the stationary phase in UPLC columns results in higher efficiency, resolution, and sensitivity compared to traditional HPLC. A highly selective and sensitive UPLC-MS/MS assay has been developed for the quantification of LTB4 in human sputum, which also achieved the chromatographic separation of LTB4 from its three non-enzymatically derived isomers: 6-trans-LTB4, 12-epi-LTB4, and 6-trans-12-epi-LTB4 nih.gov. This method utilized a reversed-phase UPLC column with gradient elution, enabling a run time of 4.5 minutes per sample nih.gov.

The validation of this UPLC-MS/MS method demonstrated its suitability for biomarker analysis in clinical studies. A surrogate matrix, such as a protein buffer, is often used for the preparation of calibration standards to circumvent interference from endogenous analytes in the authentic biological matrix nih.gov.

| Validation Parameter | Result | Reference |

|---|---|---|

| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | nih.gov |

| Calibration Curve Range | 0.2–20 ng/mL | nih.gov |

| Accuracy | Acceptable | nih.gov |

| Precision | Acceptable | nih.gov |

| Linearity | Acceptable | nih.gov |

| Specificity | Acceptable | nih.gov |

| Recovery | Acceptable | nih.gov |

| Matrix Effect | Acceptable | nih.gov |

Differential Mobility Separation (DMS)

Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), is an ion mobility-based technique that separates ions in the gas phase based on their different mobilities in high and low electric fields. This technique offers an additional dimension of separation orthogonal to liquid chromatography and mass spectrometry. DMS is particularly valuable for the separation of stereoisomers that may co-elute during chromatographic analysis.

Research has demonstrated that DMS coupled with microflow liquid chromatography-tandem mass spectrometry (μLC-DMS-MS/MS) can differentiate between closely related leukotriene isomers, including LTB4 and its non-enzymatic hydrolysis products 6-trans-LTB4 and this compound, which can be challenging to resolve using LC-MS/MS alone acs.org. The separation in DMS is influenced by the subtle differences in the three-dimensional structure of the isomers, which affects their trajectory in the oscillating electric field. While 6-trans-LTB4 and this compound may not be baseline separated by chromatography, the addition of DMS can achieve their baseline separation acs.org.

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry is the primary method for the detection and quantification of 6-trans-12-epi-Leukotriene B4 due to its high sensitivity and specificity. Various MS techniques have been employed for the analysis of this and other related eicosanoids.

Gas Chromatography/Mass Spectrometry (GC/MS) for Metabolite Identification

Gas Chromatography/Mass Spectrometry (GC/MS) has been a valuable tool for the structural elucidation of eicosanoid metabolites. Prior to GC/MS analysis, the analytes typically require derivatization to increase their volatility and thermal stability. This technique was instrumental in the identification of a dihydro metabolite of 12-epi-6-trans-LTB4, namely 5,12-dihydroxy-7,9,14-eicosatrienoic acid nih.gov. The fragmentation patterns generated by electron ionization (EI) in GC/MS provide detailed structural information that aids in the unambiguous identification of metabolites.

Electrospray Tandem Mass Spectrometry for Eicosanoid Metabolism

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile molecules like leukotrienes, as it minimizes in-source fragmentation. When coupled with tandem mass spectrometry (MS/MS), it provides a powerful tool for both quantification and structural characterization. In the negative ion mode, leukotrienes readily form [M-H]⁻ ions. Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions that are used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.

While specific fragmentation data for 6-trans-12-epi-Leukotriene B4 is not extensively detailed in the literature, the fragmentation of LTB4 isomers generally involves cleavages of the carbon backbone, particularly around the hydroxyl groups and the conjugated triene system. The analysis of cysteinyl leukotrienes by tandem mass spectrometry has shown that product ion spectra are characteristic of the structure, and the mechanisms of ion formation can be investigated using deuterium-labeled analogs. This approach allows for the differentiation of isomers based on the relative abundance of specific fragment ions.

Targeted Metabolipidomic Analysis

Targeted metabolipidomic analysis has emerged as a powerful approach for the specific quantification of lipid mediators like 6-trans-12-epi-Leukotriene B4 from complex biological samples. This methodology leverages the precision of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high selectivity and sensitivity. In a targeted approach, the mass spectrometer is specifically programmed to detect and fragment the parent ion of 6-trans-12-epi-Leukotriene B4 and its characteristic product ions, allowing for accurate quantification even in the presence of a complex biological matrix.

A key challenge in the analysis of Leukotriene B4 (LTB4) and its isomers is their chromatographic separation. A highly selective and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay has been developed for the quantification of LTB4 in human sputum, which also achieved the chromatographic separation of LTB4 from its non-enzymatically derived isomers, including 6-trans-LTB4, 12-epi-LTB4, and this compound nih.gov. This separation is crucial as these isomers can interfere with accurate quantification. The lower limit of quantitation (LLOQ) for LTB4 in this assay was 0.2 ng/mL, with a calibration curve ranging from 0.2 to 20 ng/mL nih.gov. While this study focused on LTB4, the methodology is directly applicable to the specific quantification of its isomers like 6-trans-12-epi-Leukotriene B4.

The use of a surrogate matrix, such as a protein buffer, for the preparation of calibration standards can help to avoid interference from endogenous analytes in the authentic biological matrix nih.gov. However, it is often beneficial to prepare at least one quality control sample in the authentic matrix to ensure accuracy nih.gov.

Table 1: UPLC-MS/MS Assay Parameters for LTB4 and Isomer Separation in Human Sputum

| Parameter | Value | Reference |

|---|---|---|

| Analytical Technique | UPLC-MS/MS | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | nih.gov |

| Calibration Curve Range | 0.2 - 20 ng/mL | nih.gov |

| Chromatographic Separation | Achieved for LTB4 and its isomers (6-trans-LTB4, 12-epi-LTB4, this compound) | nih.gov |

| Sample Throughput Time | 4.5 minutes per sample | nih.gov |

Immunoassay Techniques (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique used for the quantification of leukotrienes in biological fluids. These assays are typically based on a competitive immunoassay principle. In this format, the LTB4 in a sample or standard competes with a fixed amount of enzyme-labeled LTB4 for a limited number of binding sites on an antibody coated to a microplate. The amount of enzyme-labeled LTB4 that binds to the antibody is inversely proportional to the concentration of LTB4 in the sample.

Several commercial ELISA kits are available for the measurement of LTB4 in various biological matrices, including plasma, serum, saliva, urine, and cell culture supernatants caymanchem.comabcam.comabcam.comthermofisher.com. These kits offer a convenient and high-throughput method for quantification. The sensitivity and detection range of these kits can vary. For example, one commercially available LTB4 ELISA kit has a detection range of 3.9-500 pg/mL and a sensitivity of approximately 12 pg/mL caymanchem.com. Another kit has a reported sensitivity of ≤ 9.38 pg/mL and a detection range of 15.63 - 1000 pg/mL abcam.com.

Table 2: Comparison of Commercial LTB4 ELISA Kits

| Kit Feature | Kit A | Kit B | Kit C |

|---|---|---|---|

| Assay Principle | Competitive ELISA | Competitive ELISA | Competitive ELISA |

| Sample Types | Plasma, Serum, Other biological fluids | Plasma, Serum, Other biological fluids | Saliva, Urine, Plasma, Cell culture supernatant |

| Sensitivity | ≈ 12 pg/mL | ≤ 9.38 pg/mL | ≤ 5.63 pg/mL |

| Detection Range | 3.9 - 500 pg/mL | 15.63 - 1000 pg/mL | 11.7 - 3000 pg/mL |

| Reference | caymanchem.com | abcam.com | abcam.com |

Considerations for Antibody Cross-Reactivity with Isomers

A critical consideration when using immunoassays for the quantification of a specific leukotriene isomer is the potential for cross-reactivity of the antibody with other structurally related isomers. The antibodies used in LTB4 ELISA kits are raised against LTB4, and their binding affinity for other isomers, such as 6-trans-12-epi-Leukotriene B4, can vary significantly.

Data from a commercially available LTB4 ELISA kit shows that the antibody has 100% reactivity with LTB4, but significantly lower reactivity with its isomers. For instance, the cross-reactivity with 6-trans-Leukotriene B4 is 0.13%, and with 6-trans-12-epi-Leukotriene B4, it is even lower at 0.09% caymanchem.com. Another kit reports less than 1% cross-reaction with 12-epi-LTB4 and approximately 5% cross-reaction with 6-trans-LTB4 and this compound fishersci.com. This low cross-reactivity is advantageous when the goal is to specifically measure LTB4. However, if one intends to measure 6-trans-12-epi-Leukotriene B4 using an LTB4-specific antibody, the low cross-reactivity would lead to a significant underestimation of its concentration. Therefore, for accurate quantification of 6-trans-12-epi-Leukotriene B4, an antibody with high specificity for this particular isomer would be required.

Table 3: Antibody Cross-Reactivity in a Commercial LTB4 ELISA Kit

| Compound | Cross-Reactivity (%) | Reference |

|---|---|---|

| Leukotriene B4 | 100 | caymanchem.com |

| 12-epi-Leukotriene B4 | 6.8 | caymanchem.com |

| 6-trans-Leukotriene B4 | 0.13 | caymanchem.com |

| 6-trans-12-epi-Leukotriene B4 | 0.09 | caymanchem.com |

| 20-hydroxy Leukotriene B4 | 36 | caymanchem.com |

| Leukotriene B5 | 390 | caymanchem.com |

Sample Preparation and Processing for Biological Matrices

Proper sample preparation is a critical step for the reliable quantification of analytes from biological samples, as it enables the extraction and often concentration of the target analyte while removing interfering substances labrulez.com. The choice of sample preparation technique can significantly impact the accuracy and precision of the analytical results. Common techniques for biological fluids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) labrulez.com.

For the analysis of leukotrienes, which are present at low concentrations in biological matrices, an extraction and concentration step is often necessary. The complexity of the biological matrix, such as blood, urine, or sputum, necessitates careful selection of the preparation method to minimize matrix effects and maximize recovery of the analyte semanticscholar.org.

Extraction from Human Sputum and Plasma

The extraction of leukotrienes from complex matrices like human sputum and plasma requires specific protocols to ensure efficient recovery and sample cleanup. For human sputum, a liquid-liquid extraction procedure in a 96-well plate format has been successfully used for the quantification of LTB4 and its isomers nih.gov. It was noted that LTB4 is unstable in sputum in the presence of the liquefaction reagent dithiothreitol (B142953) (DTT), necessitating the development of a non-DTT treatment method for sputum processing nih.gov.

For plasma samples, an automated on-line extraction and fractionation method using reversed-phase high-performance liquid chromatography (RP-HPLC) has been described for leukotrienes nih.gov. This method allows for the rapid separation and high recovery of LTB4 and other leukotrienes. Protein precipitation is another common technique used for plasma samples, where a solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation or filtration labrulez.com.

Handling of Unstable Intermediates and Metabolites

Leukotrienes and their metabolites can be unstable, and their handling during sample preparation requires careful consideration to prevent degradation. For instance, LTB4 was found to be unstable in sputum when processed with dithiothreitol nih.gov. While bench-top stability for 6 hours and freeze-thaw stability for 3 cycles at -20°C were acceptable for LTB4 in sputum, long-term frozen stability for 166 days at -20°C did not meet acceptance criteria, showing only ≥75% of the nominal concentration nih.gov.

The metabolism of 6-trans isomers of LTB4, including this compound, has been studied in human polymorphonuclear leukocytes (PMNL) nih.gov. At low substrate concentrations, the major metabolic pathway for both 6-trans-LTB4 and 12-epi-6-trans-LTB4 is the reduction of the conjugated triene to form dihydro products nih.gov. These dihydro metabolites are formed rapidly during the initial phase of the reaction nih.gov. The formation of these metabolites underscores the importance of prompt sample processing and analysis to accurately quantify the parent compound. The initial step in the formation of these dihydro products is suggested to be the formation of a 5-oxo intermediate nih.gov.

Furthermore, studies in cultured hepatoma cells have shown that 6-trans-LTB4 and this compound undergo extensive metabolism, with a major metabolite identified as 4-hydroxy-6-dodecenoic acid for both epimers nih.gov. This metabolism proceeds via beta-oxidation from the carboxyl terminus, a process not observed with LTB4 nih.gov. The formation of intermediate metabolites such as 6-hydroxy-4,8-tetradecadienoic acid and 8-hydroxy-4,6,10-hexadecatrienoic acid has also been observed nih.gov. Awareness of these metabolic pathways is crucial when analyzing biological samples, as the presence of these metabolites can provide insights into the biological activity and clearance of 6-trans-12-epi-Leukotriene B4.

Role of 6 Trans 12 Epi Leukotriene B4 in Pathophysiological Contexts

Involvement in Inflammatory Diseases

6-trans-12-epi-Leukotriene B4 is primarily known as a non-enzymatic hydrolysis product of Leukotriene A4 (LTA4). caymanchem.comnih.gov It is formed alongside LTB4 by inflammatory cells such as polymorphonuclear leukocytes, though typically in smaller quantities. annualreviews.orgnih.gov In contrast to the potent biological activities of LTB4, 6-trans-12-epi-Leukotriene B4 is characterized as a significantly less active compound. Research indicates it possesses weak chemotactic activity for neutrophils, estimated to be about 20 times less potent than LTB4, and it does not appear to induce neutrophil aggregation. caymanchem.com Its primary role is often considered that of a less active metabolite or a biomarker of LTA4 generation.

| Property | 6-trans-12-epi-Leukotriene B4 | Leukotriene B4 (for comparison) |

| Formation | Non-enzymatic hydrolysis of LTA4 | Enzymatic hydrolysis of LTA4 by LTA4 hydrolase |

| Relative Quantity | Formed in lower amounts | Major dihydroxy metabolite |

| Chemotactic Potency | Weakly chemotactic for neutrophils | Potent chemoattractant for leukocytes |

| Effect on Aggregation | No effect on neutrophil aggregation | Induces neutrophil aggregation |

Asthma

Detailed research specifically investigating the role of 6-trans-12-epi-Leukotriene B4 in the pathophysiology of asthma is scarce. The bulk of scientific literature focuses on the contributions of its potent isomer, LTB4, which is known to be a powerful chemoattractant for neutrophils and is implicated in severe, neutrophilic asthma. nih.govnih.govresearchgate.net

There is currently no direct scientific evidence available to associate the levels or activity of 6-trans-12-epi-Leukotriene B4 with asthma disease activity or the response to treatment.

Similarly, the scientific literature does not currently provide specific information on the implications of 6-trans-12-epi-Leukotriene B4 in corticosteroid resistance in asthma. Research into the mechanisms of steroid resistance in asthma often focuses on pathways involving more potent inflammatory mediators and cellular responses, such as those driven by LTB4 and effector T-cells. researchgate.netnih.gov

Psoriasis (Contextual)

The pathogenesis of psoriasis involves significant infiltration of neutrophils into the epidermis, a process strongly linked to the chemoattractant properties of LTB4. nih.gov While 6-trans-12-epi-Leukotriene B4 is formed as a byproduct during LTB4 synthesis, there is no specific research detailing its independent role or concentration in psoriatic lesions. Its significantly lower biological activity compared to LTB4 suggests it is unlikely to be a major contributor to the inflammatory cascade in psoriasis.

Rheumatoid Arthritis (Contextual)

In rheumatoid arthritis, high concentrations of LTB4 have been detected in the synovial fluid of patients, correlating with inflammation and pain. doi.orgclinexprheumatol.orgnih.gov This potent lipid mediator is known to recruit and activate leukocytes within the joint space. nih.gov Although isomers like 6-trans-12-epi-Leukotriene B4 are likely formed during the inflammatory process, their specific contribution to the pathophysiology of rheumatoid arthritis has not been elucidated and is presumed to be minimal given their low potency.

Inflammatory Bowel Disease (Contextual)

The inflammatory process in inflammatory bowel disease (IBD) also involves the production of leukotrienes. While LTB4 is recognized as a mediator in this context, the specific role of 6-trans-12-epi-Leukotriene B4 is not well-documented. One study on a model of IBD lists the compound in its product citations, but the research itself does not discuss its specific function or levels in the disease. caymanchem.com

Participation in Specific Cellular Processes

Neutrophil Swarming and Fungal Infections

Neutrophil swarming is a coordinated and rapid collective migration of neutrophils to sites of infection or tissue damage that are too large for a single neutrophil to eliminate. This process is critical for host defense, particularly against fungal pathogens. The orchestration of this complex cellular behavior relies on intercellular signaling, with lipid mediators playing a central role. While Leukotriene B4 (LTB4) is established as a key chemoattractant in this process, its related metabolites, including 6-trans-12-epi-Leukotriene B4, are also generated during the inflammatory response.

The production of leukotrienes during neutrophil swarming is a sophisticated process that can involve the cooperation between different cells, a mechanism known as transcellular biosynthesis. nih.govmedicalxpress.com This process allows for the generation of potent inflammatory mediators at the precise location where they are needed. In the context of neutrophil swarming in response to fungal targets like Candida albicans, the synthesis of LTB4 is paramount. nih.govnih.gov

The biosynthesis pathway for LTB4 involves multiple enzymatic steps. Cells lacking key enzymes, such as 5-lipoxygenase (in alox5⁻/⁻ cells) or leukotriene A4 hydrolase (in lta4h⁻/⁻ cells), are individually incapable of producing LTB4 and fail to swarm effectively. medicalxpress.comnih.gov However, when these two distinct neutrophil populations are mixed, the ability to swarm is restored. medicalxpress.comnih.gov This restoration is due to transcellular biosynthesis: the alox5⁻/⁻ neutrophils can process the LTA4 produced by the lta4h⁻/⁻ neutrophils to generate LTB4. nih.gov

During this process, LTA4 is not only converted to LTB4 but also non-enzymatically to inactive breakdown metabolites, including 6-trans-LTB4 and 6-trans-12-epi-LTB4. nih.gov Cells deficient in LTA4 hydrolase (lta4h⁻/⁻) produce significant amounts of these LTA4 breakdown products. nih.gov Therefore, while not the primary chemoattractant, 6-trans-12-epi-Leukotriene B4 is an integral part of the metabolic signature during the transcellular biosynthesis that drives neutrophil swarming.

Table 1: Leukotriene Biosynthesis in Different Neutrophil Genotypes

| Cell Genotype | LTB4 Production | LTA4 & Breakdown Metabolites (including this compound) Production | Swarming Capability |

| Wild-Type | Yes | Yes | Yes |

| alox5⁻/⁻ | No | Trace Amounts | No |

| lta4h⁻/⁻ | No | Significant Amounts | No |

| Mixture of alox5⁻/⁻ & lta4h⁻/⁻ | Yes (via Transcellular Biosynthesis) | Yes | Yes (Restored) |

Neutrophil swarming is more than just cell migration; it represents the synergy of multiple key neutrophil functions, including chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS). nih.govresearchgate.net The lipid mediator LTB4 is central to orchestrating these activities. nih.gov As a potent chemoattractant, LTB4 guides neutrophils to the site of infection, an essential first step for swarming. nih.govfrontiersin.orgmdpi.com

Beyond chemotaxis, LTB4 also enhances other critical anti-fungal functions. Studies have shown that LTB4 can restore the ability of neutrophils to phagocytose C. albicans and to produce ROS in cells that are otherwise deficient in these functions. nih.gov LTB4 can also prime neutrophils to enhance their oxidative responses to other stimuli. nih.gov Given that 6-trans-12-epi-Leukotriene B4 is a product of the same biosynthetic pathway that is critical for swarming, its presence is indicative of the activation of these coordinated neutrophil functions, even if it does not directly drive them. The entire process ensures a concentrated and effective antimicrobial response against large pathogenic targets. researchgate.net

Association with Other Disease States and Biomarker Potential

Beyond its role in acute inflammatory responses, 6-trans-12-epi-Leukotriene B4 has been identified in studies investigating the pathophysiology of other complex diseases, suggesting its potential as a biomarker.

Immune Thrombocytopenia (ITP) and Gut Microbiota Interplay

Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count. Emerging research points to a connection between gut microbiota, host metabolism, and the pathogenesis of ITP. nih.govnih.gov

In a study comparing ITP patients to healthy volunteers, metabolomic analysis of plasma revealed significantly upregulated levels of several fatty acyl compounds in the ITP group, including 6-trans-12-epi-leukotriene B4 (6t,12e-LTB4). nih.govnih.gov This finding suggests a potential lipid metabolism dysfunction in the pathogenesis of ITP. nih.gov

Furthermore, the study investigated the interplay between these metabolic changes and the composition of the gut microbiota. nih.govnih.gov A key finding was a positive correlation between the elevated levels of 6t,12e-LTB4 and the abundance of the bacterial genus Cupriavidus. nih.govnih.gov This association suggests that the gut microbiota may participate in the development of ITP by influencing fatty acid metabolism and cytokine secretion. nih.govnih.gov

Table 2: Correlation of 6-trans-12-epi-Leukotriene B4 in ITP

| Analyte | Change in ITP Patients | Correlated Gut Microbiota (Genus) | Correlation Type |

| 6-trans-12-epi-leukotriene B4 | Upregulated | Cupriavidus | Positive |

Obstructive Sleep Apnea (OSA) and Atherosclerosis

Obstructive Sleep Apnea (OSA) is a sleep disorder linked to an increased risk of cardiovascular diseases, including atherosclerosis. nih.govnih.gov Inflammation is a key mechanism connecting OSA and vascular damage. The LTB4 pathway has been identified as a significant contributor to this inflammatory state. nih.govnih.gov

Studies analyzing polymorphonuclear cells (PMNs) from OSA patients have shown increased LTB4 production. nih.govnih.gov This heightened LTB4 synthesis is associated with early signs of atherosclerosis, such as changes in the carotid artery. nih.govnih.gov The intermittent hypoxia (recurring episodes of low oxygen) characteristic of OSA is believed to be a major trigger for these changes. nih.govnih.gov

In the analysis of leukotrienes in these studies, liquid chromatography-mass spectrometry (LC-MS/MS) is used to accurately measure LTB4 and to separate it from its isomers. nih.gov This methodology specifically accounts for the chromatographic separation of non-enzymatic products like 6-trans-LTB4 and this compound from the enzymatically generated LTB4. nih.gov The measurement of these isomers is crucial for accurately quantifying the activity of the LTB4 pathway, which appears to be upregulated in OSA and may play a role in the development of atherosclerosis. nih.gov

Alzheimer's Disease and Eicosanoid Signaling (General)

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to progressive cognitive decline. A growing body of evidence implicates neuroinflammation as a critical component in the pathogenesis of AD. Eicosanoids, a family of signaling lipids derived from polyunsaturated fatty acids, are key mediators of the inflammatory response and have been increasingly recognized for their role in the complex inflammatory milieu of the AD brain.

Eicosanoid signaling pathways are multifaceted and can exert both pro-inflammatory and anti-inflammatory effects, contributing to the delicate balance of the brain's immune response. In the context of AD, an imbalance in eicosanoid production is thought to contribute to chronic neuroinflammation, which in turn can exacerbate the core pathologies of the disease.

The biosynthesis of eicosanoids is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The 5-lipoxygenase (5-LOX) pathway, in particular, leads to the production of leukotrienes, a class of potent pro-inflammatory mediators.

Leukotriene B4 (LTB4), a major product of the 5-LOX pathway, has been shown to play a significant role in neuroinflammation. Studies have demonstrated that LTB4 can stimulate the production of Aβ peptides, the primary component of amyloid plaques, by modulating the activity of γ-secretase, an enzyme complex involved in the processing of the amyloid precursor protein. This suggests a direct link between the 5-LOX pathway and the amyloidogenic cascade in AD.

Given that 6-trans-12-epi-Leukotriene B4 is a stable, non-enzymatic hydrolysis product of Leukotriene A4 (LTA4), its presence is indicative of the activation of the 5-LOX pathway and the generation of LTA4, the precursor to LTB4. While direct studies on the specific role of 6-trans-12-epi-Leukotriene B4 in Alzheimer's disease are limited, its formation is intrinsically linked to the pro-inflammatory leukotriene pathway implicated in the disease's progression.

Table 1: Key Eicosanoids and Enzymes in Alzheimer's Disease Neuropathology

| Molecule | Class | Role in Alzheimer's Disease |

|---|---|---|

| Arachidonic Acid | Fatty Acid | Precursor to eicosanoids, released during neuroinflammation. |

| 5-Lipoxygenase (5-LOX) | Enzyme | Key enzyme in the biosynthesis of leukotrienes. |

| Leukotriene A4 (LTA4) | Leukotriene | Unstable intermediate, precursor to LTB4 and 6-trans-12-epi-Leukotriene B4. |

| Leukotriene B4 (LTB4) | Leukotriene | Pro-inflammatory mediator, stimulates amyloid-β production. |

| 6-trans-12-epi-Leukotriene B4 | Leukotriene | Stable, non-enzymatic product of LTA4 hydrolysis, indicates 5-LOX pathway activation. |

Potential as a Biomarker for LTB4 Biosynthesis Inhibition

The development of therapeutic strategies aimed at modulating the inflammatory component of Alzheimer's disease has led to a focus on inhibiting the biosynthesis of pro-inflammatory eicosanoids, such as Leukotriene B4 (LTB4). The enzyme 5-lipoxygenase (5-LOX) is a key target for such interventions, as it catalyzes the initial and rate-limiting step in the production of all leukotrienes.

To assess the efficacy of 5-LOX inhibitors and other drugs targeting the LTB4 biosynthetic pathway, it is crucial to have reliable biomarkers that reflect the in vivo activity of this pathway. Direct measurement of LTB4 can be challenging due to its short half-life and rapid metabolism. However, the formation of stable metabolites can provide a more robust indication of pathway activity.

In a therapeutic context, the administration of a 5-LOX inhibitor would be expected to decrease the production of LTA4. Consequently, a reduction in the levels of 6-trans-12-epi-Leukotriene B4 in biological fluids, such as cerebrospinal fluid or plasma, could provide a quantitative measure of the inhibitor's target engagement and pharmacodynamic effect. This makes 6-trans-12-epi-Leukotriene B4 a promising biomarker for monitoring the biochemical efficacy of LTB4 biosynthesis inhibitors in clinical trials for Alzheimer's disease and other inflammatory conditions.

Table 2: Rationale for 6-trans-12-epi-Leukotriene B4 as a Biomarker

| Feature | Rationale |

|---|---|

| Origin | Non-enzymatic hydrolysis product of LTA4. |

| Stability | More stable than its precursor LTA4. |

| Correlation with Pathway Activity | Levels directly reflect the production of LTA4 by 5-LOX. |

| Application in Drug Development | Can be used to monitor the in vivo efficacy of 5-LOX inhibitors. |

| Indicator of LTB4 Biosynthesis | A decrease in its levels would indicate successful inhibition of the LTB4 synthesis pathway. |

Advanced Research Perspectives and Future Directions

Investigating Enantioselective Synthesis for Research Applications

The precise biological function of individual stereoisomers can only be determined through the availability of pure samples. The total synthesis of leukotrienes is a complex challenge due to the presence of multiple stereocenters and conjugated double bonds. rsc.org Future research necessitates the development and refinement of enantioselective synthesis strategies specifically for 6-trans-12-epi-Leukotriene B4.

Key objectives in this area include:

Developing Novel Catalytic Systems: Creating highly selective catalysts that can control the stereochemistry at both the C-5 and C-12 positions.

Stereocontrolled Methodologies: Adapting and optimizing established methods, such as stereocontrolled aldol (B89426) reactions and Z-selective reductions, for the specific geometry of this isomer. rsc.org

Achieving efficient and scalable enantioselective synthesis is critical for producing the high-purity 6-trans-12-epi-Leukotriene B4 required for detailed pharmacological studies, receptor binding assays, and preclinical evaluation.

Elucidating Novel Receptors or Binding Partners for 6-trans-12-epi-Leukotriene B4

Leukotriene B4 exerts its potent pro-inflammatory effects primarily through two G-protein coupled receptors: the high-affinity BLT1 and the low-affinity BLT2. nih.govsigmaaldrich.com It has been observed that 6-trans-12-epi-Leukotriene B4 is weakly chemotactic for polymorphonuclear leukocytes (PMNLs), exhibiting approximately 20 times less potency than LTB4. caymanchem.com This suggests a much weaker interaction with the canonical BLT receptors.

This significant difference in potency raises critical questions that form a key future research direction:

Does 6-trans-12-epi-Leukotriene B4 act as a low-affinity agonist or a potential antagonist at BLT1 or BLT2?

Does this isomer have a unique, as-yet-unidentified receptor through which it mediates its specific biological effects?